![molecular formula C13H10ClNO B14009561 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol CAS No. 29644-82-4](/img/structure/B14009561.png)
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and benzaldehyde. The reaction is carried out in an ethanol solution, where the two reactants are mixed and stirred at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antidiabetic activities.
Industry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol involves its interaction with biological molecules. As a Schiff base, it can form complexes with metal ions, which can enhance its biological activity. The compound can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial and antidiabetic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-[(4-hydroxyphenyl)imino]methylphenol
- 4-[(4-dimethylamino)benzylidene]amino]phenol
- 4-[(3-nitrobenzylidene)amino]phenol
- 4-[(thiophen-2-ylmethylene)amino]phenol
- 4-[(e)-3-phenylallylidene]amino]phenol
Uniqueness
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol is unique due to its specific substitution pattern and the presence of both chloro and phenylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
29644-82-4 |
|---|---|
Formule moléculaire |
C13H10ClNO |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
2-(benzylideneamino)-4-chlorophenol |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-7-13(16)12(8-11)15-9-10-4-2-1-3-5-10/h1-9,16H |
Clé InChI |
FGJAPOYTPXTLPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
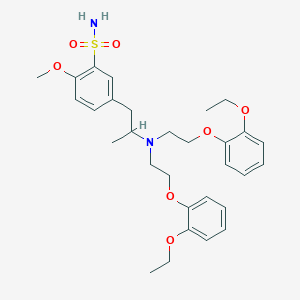
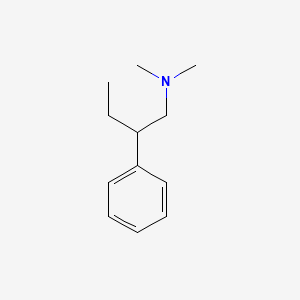
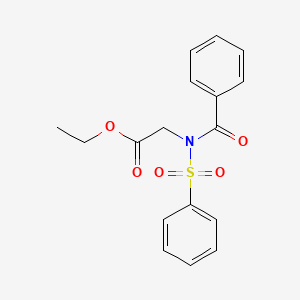

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)

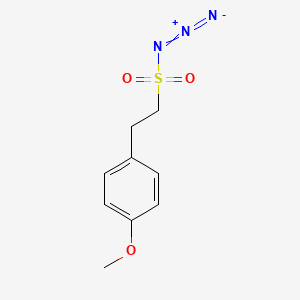
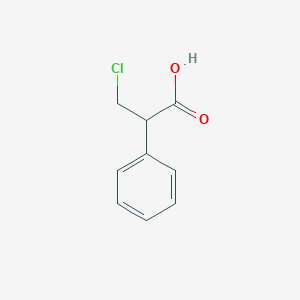
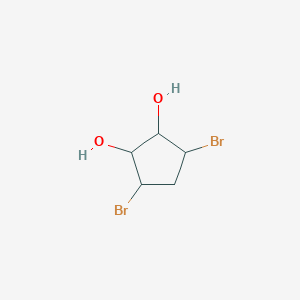
![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
